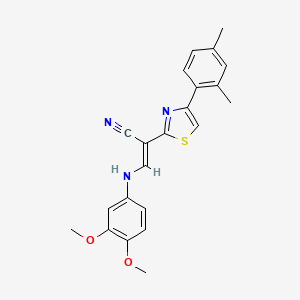

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

This acrylonitrile derivative features an E-configuration across the α,β-unsaturated nitrile group, a 3,4-dimethoxyphenylamino substituent, and a thiazole ring substituted with a 2,4-dimethylphenyl group. The compound’s structural complexity arises from the interplay of electron-donating methoxy groups, the planar thiazole heterocycle, and the steric effects of dimethylphenyl substitution.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-14-5-7-18(15(2)9-14)19-13-28-22(25-19)16(11-23)12-24-17-6-8-20(26-3)21(10-17)27-4/h5-10,12-13,24H,1-4H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSJXOIMSCGOSN-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, also known by its CAS number 107044-97-3, has garnered attention in recent research for its biological activities, particularly in the fields of anticancer and antimicrobial properties. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 422.43 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O5 |

| Molecular Weight | 422.43 g/mol |

| Density | 1.27 g/cm³ |

| LogP | 2.67 |

Synthesis

The synthesis of this compound typically involves a multi-step process that combines various organic compounds under controlled conditions. The specific synthetic route can influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound has shown promising results with IC50 values indicating effective inhibition of cancer cell proliferation. In a comparative study, certain thiazole derivatives exhibited IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole-containing compounds to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria:

-

Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to established antibiotics such as norfloxacin and ampicillin . For example:

Microorganism MIC (μg/mL) Staphylococcus aureus 25 Escherichia coli 50 Pseudomonas aeruginosa 30

This suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines such as A431 and HT29. The results indicated that certain modifications in the phenyl ring significantly enhanced cytotoxicity .

- Antibacterial Efficacy : Another investigation assessed the antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli, finding that modifications to the thiazole structure improved activity against resistant strains .

Comparison with Similar Compounds

Substituent Variations on the Phenylamino Group

- (E)-3-((2-Ethylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (ECHEMI Product, CAS 450353-30-7): Replacing the 3,4-dimethoxyphenyl group with a 2-ethylphenyl group reduces hydrogen-bonding capacity due to the absence of methoxy donors.

- (E)-3-((4-Fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile (CAS 378215-00-0): The electron-withdrawing fluorine atom enhances polarity but diminishes resonance stabilization compared to methoxy groups. The isobutylphenyl substitution on the thiazole increases hydrophobicity, which may improve membrane permeability .

Thiazole Ring Substitutions

- (E)-3-(3,4-Dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 313687-73-9) :

The 4-nitrophenyl group on the thiazole is strongly electron-withdrawing, which may stabilize the thiazole ring’s aromaticity but reduce solubility in aqueous media compared to the dimethylphenyl group in the target compound . - (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile :

The Z-configuration creates a distinct spatial arrangement, reducing planarity and possibly hindering interactions with flat binding sites. The 4-methoxyphenyl group on the thiazole offers moderate electron donation, contrasting with the steric 2,4-dimethylphenyl group in the target compound .

Functional Group Modifications

- This modification likely reduces electrophilicity compared to the nitrile group .

- (E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile (Acta Cryst. E, 2008): The sulfonyl and methylsulfanyl groups introduce strong electron-withdrawing and steric effects, respectively. The RAHB (resonance-assisted hydrogen bonding) observed in its crystal structure contrasts with the target compound’s methoxy-driven interactions .

Structural and Functional Data Table

Research Findings and Implications

- Electronic Effects : Methoxy groups in the target compound enhance resonance stabilization and hydrogen-bonding capacity compared to halogen or alkyl substituents .

- Stereochemistry : E-configuration ensures optimal planarity for interactions with biological targets, whereas Z-isomers may exhibit reduced efficacy due to steric clashes .

- Biological Relevance : Thiazole rings with hydrophobic substituents (e.g., 2,4-dimethylphenyl) improve membrane permeability, while electron-withdrawing groups (e.g., nitro) may enhance stability but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.